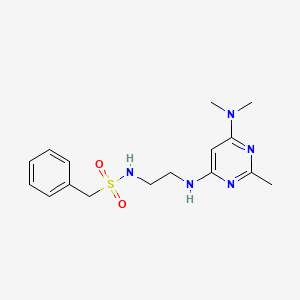

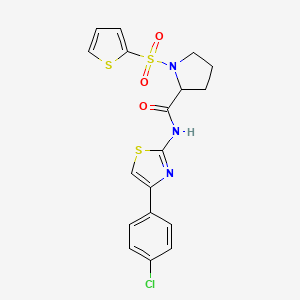

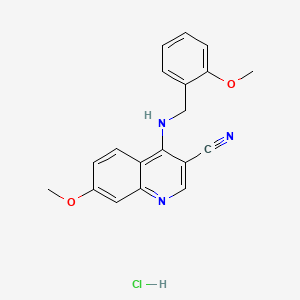

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol" is a pyrimidine derivative, which is a class of compounds that have shown a range of biological activities, including antiviral and anticancer properties. Pyrimidine derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including multicomponent reactions and cyclization processes. For instance, a related compound, 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine, was synthesized using an Ullmann reaction, which is a type of coupling reaction that forms carbon-carbon bonds between phenols and halides . Another method described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives through a sequential multicomponent reaction involving 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride . These methods highlight the versatility and adaptability of pyrimidine synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can significantly influence the compound's electronic structure and biological activity. For example, the introduction of a methoxy group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . The crystal structure of related compounds has been studied, revealing that the pyrimidine ring can form planar structures, and substituents can show significant displacements from this plane .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, thereby modifying its properties. For example, the alkylation of 2,4-diamino-6-hydroxypyrimidines with different alkylating agents has been used to produce a range of substituted pyrimidines with potential antiviral activity . The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been employed to synthesize 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. The electronic structure, including the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical computational methods to predict reactivity and interaction with biological targets . Additionally, the hydrogen bonding patterns observed in the crystal structures of pyrimidine derivatives can provide insights into their potential for forming stable complexes with biological macromolecules .

Aplicaciones Científicas De Investigación

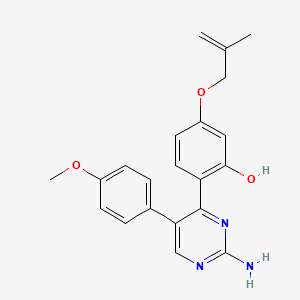

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar pyrimidine core to the compound of interest, have been identified as selective aldose reductase inhibitors exhibiting micromolar to submicromolar activity levels. These compounds also displayed significant antioxidant properties, with particular derivatives showing enhanced activity. The phenol or catechol hydroxyls in these molecules are crucial for their pharmacophoric recognition and activity, suggesting a potential application in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).

Antifungal Applications

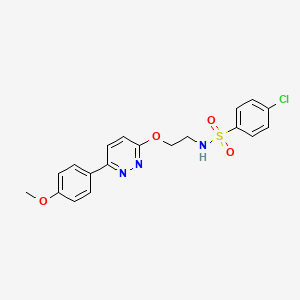

Derivatives of 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine have demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger. The antifungal potency varies among compounds, with specific derivatives showing more effectiveness. This suggests that pyrimidine derivatives, depending on their substitutions, could be developed into antifungal agents, highlighting another potential application area (Jafar et al., 2017).

Anticancer Activity

Compounds structurally related to the one , such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, have been synthesized and tested for their anticancer activity. While the specific activities and effectiveness can vary, there is interest in exploring these compounds for their potential to inhibit cancer cell growth, particularly in breast cancer cell lines. This area of research suggests a possibility for the compound to be studied for its anticancer properties (Sukria et al., 2020).

Corrosion Inhibition

Vanillin Schiff base derivatives, including those incorporating pyrimidine rings, have been evaluated for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. These studies reveal that specific structural features can significantly impact their efficacy as corrosion inhibitors, potentially offering applications in materials protection and preservation (Satpati et al., 2020).

Dual Inhibitors of Enzymatic Activity

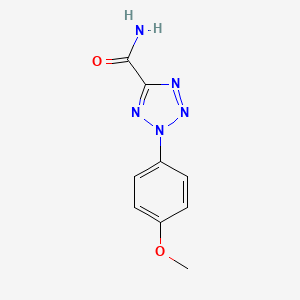

Thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cell proliferation. These findings suggest potential applications in cancer therapy, given the importance of these enzymes in tumor growth and proliferation (Gangjee et al., 2008).

Propiedades

IUPAC Name |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)12-27-16-8-9-17(19(25)10-16)20-18(11-23-21(22)24-20)14-4-6-15(26-3)7-5-14/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRGBLOXXLPHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)